Calcitonin-rat
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Overview
Description
Calcitonin-rat is a peptide hormone consisting of 32 amino acidsThis compound plays a crucial role in calcium and bone metabolism by inhibiting osteoclastic bone resorption, thereby reducing blood calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcitonin-rat can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells produce the peptide, which is subsequently extracted, purified, and refolded to obtain the active hormone .
Chemical Reactions Analysis
Types of Reactions: Calcitonin-rat primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions involving its cysteine residues, forming disulfide bridges essential for its biological activity .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as DIC and HOBt are used in SPPS.
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bridges.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Major Products: The primary product of these reactions is the active this compound peptide, which contains a disulfide bridge between cysteine residues at positions 1 and 7 .
Scientific Research Applications
Calcitonin-rat has extensive applications in scientific research:
Biology and Medicine: It is used to study calcium and bone metabolism, osteoporosis, and other bone-related disorders.
Pharmacology: this compound is used to develop and test new therapeutic agents for bone diseases and hypercalcemia.
Endocrinology: It helps in exploring the regulatory mechanisms of hormone secretion and action.
Mechanism of Action
Calcitonin-rat exerts its effects by binding to the calcitonin receptor, a G protein-coupled receptor (GPCR) expressed on osteoclasts. This binding inhibits osteoclastic bone resorption, leading to decreased release of calcium from bones into the bloodstream. The hormone also reduces renal tubular reabsorption of calcium, promoting its excretion in urine . The molecular pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the inhibition of osteoclast activity .
Comparison with Similar Compounds
Human Calcitonin: Similar in structure but less potent than calcitonin-rat.
Salmon Calcitonin: More potent than human calcitonin and widely used in clinical settings.
Calcitonin Gene-Related Peptide (CGRP): Shares structural similarities but has different physiological roles, primarily in vasodilation and pain transmission
Uniqueness: this compound is unique due to its specific amino acid sequence and its role in rodent models for studying bone metabolism and calcium homeostasis. Its potency and stability make it a valuable tool in research compared to human calcitonin .
Properties
IUPAC Name |
4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGZBUPIVSHGEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C148H228N40O46S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583175 |
Source
|
Record name | PUBCHEM_16133000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3399.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11118-25-5 |
Source
|
Record name | PUBCHEM_16133000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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